molecular formula C15H17N5O3S B4309438 METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE

METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE

Cat. No.: B4309438
M. Wt: 347.4 g/mol
InChI Key: FTQZPWXFDCZGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ({[(4,6-diaminopyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, a thioether linkage, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE typically involves multiple steps. One common method starts with the preparation of 4,6-diaminopyrimidine, which is then reacted with a thioacetic acid derivative to form the thioether linkage. The resulting intermediate is then coupled with phenylacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(4,6-diaminopyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl ({[(4,6-diaminopyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioether and ester groups play a crucial role in its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: Similar to imatinib but with improved efficacy and reduced side effects.

Uniqueness

Methyl ({[(4,6-diaminopyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its specific combination of functional groups and its potential for diverse applications. Unlike other similar compounds, it offers a unique scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

methyl 2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-14(22)13(9-5-3-2-4-6-9)20-12(21)8-24-15-18-10(16)7-11(17)19-15/h2-7,13H,8H2,1H3,(H,20,21)(H4,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQZPWXFDCZGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.